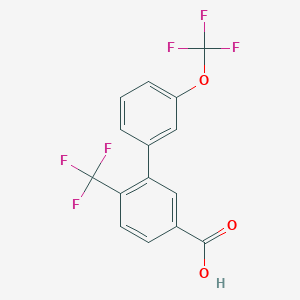
3'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid is a useful research compound. Its molecular formula is C15H8F6O3 and its molecular weight is 350.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3'-(Trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups enhances its lipophilicity and alters its interaction with biological targets, making it a candidate for various pharmacological applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes:
- Trifluoromethoxy group (-OCF₃)
- Trifluoromethyl group (-CF₃)
- Carboxylic acid group (-COOH)
The mechanism of action for this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group enhances the compound's hydrophobicity, facilitating better penetration through lipid membranes and interaction with hydrophobic regions of proteins. Additionally, the carboxylic acid group can form hydrogen bonds, potentially influencing the conformation and activity of target proteins.
Biological Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including increased potency against various biological targets. For instance:
- Inhibition of Enzymes : The inclusion of trifluoro groups has been shown to enhance the inhibition of certain enzymes, such as those involved in metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that similar compounds have displayed anticancer activities by modulating signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
- Anticancer Activity : A study on structurally similar trifluoromethylated biphenyl derivatives demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
- Enzyme Interaction : Research has shown that trifluoromethylated compounds can effectively inhibit enzymes involved in neurotransmitter uptake, suggesting potential applications in treating neurological disorders.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate that the introduction of trifluoro groups can enhance bioavailability and metabolic stability, making them suitable for drug development.
Data Table: Biological Activities of Related Compounds
Propriétés
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)12-5-4-9(13(22)23)7-11(12)8-2-1-3-10(6-8)24-15(19,20)21/h1-7H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCFMASJVARRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














